1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluoro-substituted aniline moiety, a morpholine ring, and an imidazolidinone core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one typically involves multi-step organic synthesis. One common route starts with the preparation of 3-fluoro-4-(morpholine-4-carbonyl)aniline, which is then coupled with an imidazolidinone derivative through an acylation reaction. The key steps include:
Nitration and Reduction: Nitration of a fluoroaniline derivative followed by reduction to obtain 3-fluoro-4-nitroaniline.
Morpholine Introduction: Reaction of 3-fluoro-4-nitroaniline with morpholine to form 3-fluoro-4-(morpholine-4-carbonyl)aniline.
Acylation: Coupling of the resulting aniline derivative with an imidazolidinone through an acylation reaction using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluoro group and other substituents can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or electrophilic substitution using halogenating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl moieties.
Scientific Research Applications
1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, the fluoro group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the morpholine ring may improve solubility and bioavailability.
Comparison with Similar Compounds
- 1-[2-[3-Chloro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- 1-[2-[3-Bromo-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- 1-[2-[3-Fluoro-4-(piperidine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
Comparison: Compared to its analogs, 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The morpholine ring also differentiates it from compounds with other cyclic amines, potentially affecting its pharmacokinetic properties.
Properties
IUPAC Name |
1-[2-[3-fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4/c17-13-9-11(19-10-14(22)21-4-3-18-16(21)24)1-2-12(13)15(23)20-5-7-25-8-6-20/h1-2,9,19H,3-8,10H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSQJOVSFPETAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CNC2=CC(=C(C=C2)C(=O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.